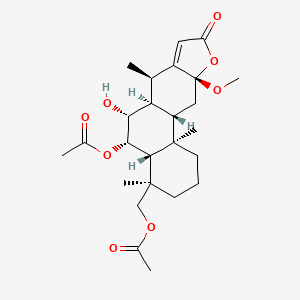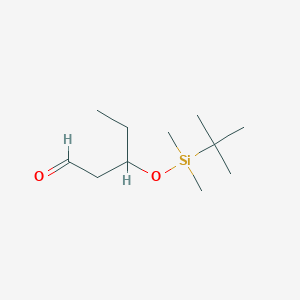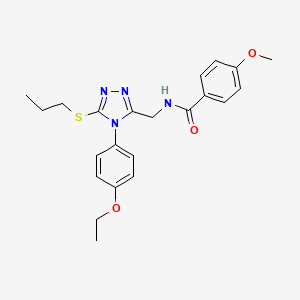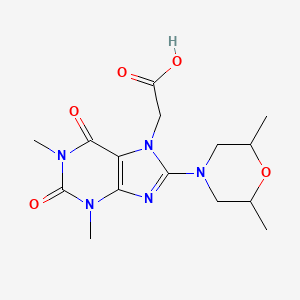![molecular formula C22H20N2O3 B2766302 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide CAS No. 946367-57-3](/img/structure/B2766302.png)
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide is a heterocyclic organic compound. It is a derivative of furoyl piperazine and tetrahydroquinoline. It has been the subject of much research in recent years.
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1-(2-furoyl)piperazine with benzamides . The resulting benzamides were refluxed with 1-(2-furoyl)piperazine in the presence of K2CO3 and CH3CN to acquire the target compounds . Another synthesis method involves heating a mixture of N-phenyl-1-benzyl-4-piperidinamine and 2-furoyl chloride in tetrahydrofuran at 90 °C for 20 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS . For example, N-Cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide, a similar compound, has a molecular formula of C23H29N3O3 and a molecular weight of 395 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 1-(2-Furoyl)piperazine may be used to synthesize various derivatives . Also, the reaction of benzyl chloride with ammonia yields a moiety known as benzoic acid amide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, N-Cyclohexyl-4-[4-(2-furoyl)-1-piperazinyl]methylbenzamide is a white crystalline solid with a melting point of 125 – 127°C .Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives have been found to have significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents . This compound, with its furan nucleus, could potentially be used in the development of new antibacterial drugs.
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . This compound could be used in the development of new antimicrobial drugs to treat multi-resistant illnesses.
Anti-Ulcer Medication
Furan has a variety of therapeutic advantages, such as anti-ulcer . This compound could potentially be used in the development of new anti-ulcer medications.
Diuretic Medication
Furan-containing compounds have been found to have diuretic properties . This compound could potentially be used in the development of new diuretic medications.
Muscle Relaxant
Furan-containing compounds have been found to have muscle relaxant properties . This compound could potentially be used in the development of new muscle relaxant medications.
Anti-Inflammatory, Analgesic, and Antidepressant Medication
Furan-containing compounds have been found to have anti-inflammatory, analgesic, and antidepressant properties . This compound could potentially be used in the development of new medications for these conditions.
Antiproliferative Activity
Furan-based compounds have been found to have antiproliferative activity . This compound could potentially be used in the development of new antiproliferative agents.
Antioxidant Activity
Furan-based compounds have been found to have antioxidant activities . This compound could potentially be used in the development of new antioxidant agents.
Safety and Hazards
Mecanismo De Acción
Mode of Action
Furan derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a manner that modulates these biological processes.
Biochemical Pathways
Furan derivatives have been implicated in a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Further pharmacokinetic studies are needed to fully understand the compound’s behavior in the body .
Result of Action
Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-5-2-6-17(13-15)21(25)23-18-10-9-16-7-3-11-24(19(16)14-18)22(26)20-8-4-12-27-20/h2,4-6,8-10,12-14H,3,7,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQGKSAALBUSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2766221.png)

![N-(3,4-difluorophenyl)-2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2766224.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[2,4-dioxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2766227.png)
![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B2766229.png)

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/no-structure.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)


